6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
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Overview
Description
6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a thiadiazine ring, with a nitrophenyl and a phenyl group attached, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the cyclization of appropriate hydrazides with thiocarbonyl compounds. One common method includes the reaction of 2-nitrobenzohydrazide with phenyl isothiocyanate under reflux conditions in the presence of a base such as triethylamine. The reaction mixture is then subjected to cyclization by heating with phosphorus oxychloride to yield the desired triazolothiadiazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has shown promise in various scientific research applications:
Medicinal Chemistry: Potential antimicrobial, antifungal, and anticancer activities. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Biological Studies: Used in studies to understand enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: Potential use as a precursor in the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of 6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Aryl-3-(quinolin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds also feature a triazolothiadiazine core but with different substituents, leading to varied biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: A broader class of compounds with diverse pharmacological properties.
Uniqueness
6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and phenyl groups enhances its potential for various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13N5O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-(2-nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C16H13N5O2S/c22-21(23)14-9-5-4-8-13(14)19-10-20-15(12-6-2-1-3-7-12)17-18-16(20)24-11-19/h1-9H,10-11H2 |
InChI Key |
AJBPRWPPWQREGS-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSC2=NN=C(N21)C3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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